molecular formula C16H23FN6O2S B2440202 N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide CAS No. 2034258-75-6

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide

Cat. No.: B2440202
CAS No.: 2034258-75-6
M. Wt: 382.46
InChI Key: HBCSDYFJMTVDAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H23FN6O2S and its molecular weight is 382.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Piperidine ring : This contributes to the compound's ability to interact with various biological targets.
  • 5-Fluoropyrimidine moiety : Enhances metabolic stability and biological activity.
  • Imidazole sulfonamide group : Known for its role in various pharmacological activities.

The molecular formula for this compound is C17H22FN4O2SC_{17}H_{22}FN_4O_2S with a molecular weight of approximately 398.9 g/mol.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar imidazole derivatives possess activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

CompoundZone of Inhibition (mm)
Compound A28 (E. coli)
Compound B32 (S. aureus)
Compound C19 (B. subtilis)
Control (Norfloxacin)33 (C. albicans)

This data demonstrates the potential of imidazole-containing compounds in combating bacterial infections, with zones of inhibition comparable to established antibiotics .

Anticancer Properties

The compound's biological activity extends into oncology, where it has been evaluated for its potential to inhibit cancer cell proliferation. Research has indicated that imidazole derivatives can affect cell signaling pathways involved in tumor growth.

Case Study: Inhibition of Cancer Cell Lines
In vitro studies have shown that similar compounds can significantly reduce the viability of various cancer cell lines, including those derived from breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.

The proposed mechanisms by which this compound exerts its effects include:

  • Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in bacterial folate synthesis.
  • Receptor Binding : The piperidine and imidazole moieties facilitate binding to specific receptors or enzymes, modulating their activity.
  • DNA Interaction : The fluoropyrimidine component can intercalate into DNA, disrupting replication and transcription processes.

Synthesis and Development

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. Key synthetic routes include:

  • Fluorination of Pyrimidine : Using reagents like Selectfluor to introduce the fluorine atom.
  • Piperidine Formation : Nucleophilic substitution reactions to form the piperidine derivative.
  • Final Coupling Reactions : Attachment of the isopropyl and sulfonamide groups through acylation reactions.

Properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-1-propan-2-ylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN6O2S/c1-12(2)23-10-15(20-11-23)26(24,25)21-7-13-3-5-22(6-4-13)16-18-8-14(17)9-19-16/h8-13,21H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCSDYFJMTVDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.